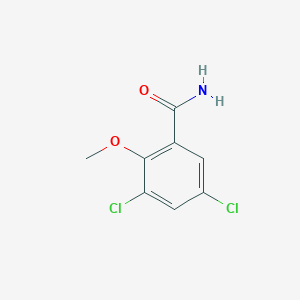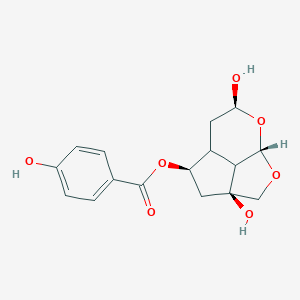
1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione, also known as BPI, is a chemical compound that has been studied for its potential therapeutic applications in various fields of medicine. It is a small molecule that has been synthesized through various methods and has been found to exhibit promising biological activities.
作用機序
The mechanism of action of 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, survival, and inflammation. 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has been found to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell survival and proliferation. 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has also been found to inhibit the activity of NF-κB, which is a transcription factor that is involved in inflammation.
Biochemical and Physiological Effects:
1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro, 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has been found to inhibit cell proliferation, induce apoptosis, and inhibit the activity of various kinases and transcription factors. In vivo, 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has been found to exhibit anti-tumor effects, neuroprotective effects, and anti-inflammatory effects.
実験室実験の利点と制限
One of the major advantages of using 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione in lab experiments is its small molecular size, which allows it to easily penetrate cell membranes and interact with intracellular targets. Additionally, 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has been found to exhibit low toxicity in animal models, which makes it a promising candidate for further development. However, one of the limitations of using 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione, including the development of more efficient synthesis methods, the identification of new targets and pathways that are affected by 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione, and the optimization of 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione for clinical use. Additionally, further research is needed to determine the optimal dosing and administration of 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione in animal models and humans.
合成法
The synthesis of 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has been achieved through various methods, including the use of palladium-catalyzed coupling reactions and the use of microwave-assisted synthesis. One of the most commonly used methods for synthesizing 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione is through the reaction of 4-bromobenzylamine with indole-2,3-dione in the presence of a palladium catalyst. This method has been found to be efficient and yields high-quality product.
科学的研究の応用
1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has been studied extensively for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and inflammation. In cancer research, 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has been found to exhibit anti-proliferative effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has also been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has been found to exhibit anti-inflammatory effects in animal models of inflammation.
特性
製品名 |
1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione |
|---|---|
分子式 |
C20H21N3O2 |
分子量 |
335.4 g/mol |
IUPAC名 |
1-[(4-benzylpiperazin-1-yl)methyl]indole-2,3-dione |
InChI |
InChI=1S/C20H21N3O2/c24-19-17-8-4-5-9-18(17)23(20(19)25)15-22-12-10-21(11-13-22)14-16-6-2-1-3-7-16/h1-9H,10-15H2 |
InChIキー |
BMIQFAZFVXOTTO-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)CN3C4=CC=CC=C4C(=O)C3=O |
正規SMILES |
C1CN(CCN1CC2=CC=CC=C2)CN3C4=CC=CC=C4C(=O)C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B223935.png)



![N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide](/img/structure/B223963.png)


![(2-Chlorophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B223982.png)
![2-[4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B223983.png)
![methyl 2-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B223989.png)

![N-[(4-acetylphenyl)carbamothioyl]butanamide](/img/structure/B223992.png)

